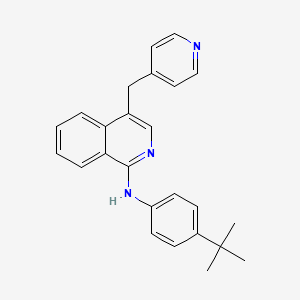
N-(4-(tert-Butyl)phenyl)-4-(pyridin-4-ylmethyl)isoquinolin-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-tert-butylphenyl)-4-((pyridin-4-yl)methyl)isoquinolin-1-amine is a complex organic compound that features a combination of isoquinoline, pyridine, and tert-butylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylphenyl)-4-((pyridin-4-yl)methyl)isoquinolin-1-amine typically involves multi-step organic reactions. A common approach might include:
Formation of Isoquinoline Core: Starting with a suitable precursor, the isoquinoline core can be synthesized through cyclization reactions.
Introduction of Pyridine Group: The pyridine moiety can be introduced via nucleophilic substitution or coupling reactions.
Attachment of tert-Butylphenyl Group: The tert-butylphenyl group can be attached using Friedel-Crafts alkylation or similar methods.
Final Assembly: The final compound is assembled through amination reactions, where the amine group is introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-tert-butylphenyl)-4-((pyridin-4-yl)methyl)isoquinolin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its structural similarity to known pharmacophores.
Industry: Utilized in the development of new materials or as a catalyst in certain reactions.
Mecanismo De Acción
The mechanism of action of N-(4-tert-butylphenyl)-4-((pyridin-4-yl)methyl)isoquinolin-1-amine would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-tert-butylphenyl)-4-((pyridin-3-yl)methyl)isoquinolin-1-amine: Similar structure with a different position of the pyridine group.
N-(4-tert-butylphenyl)-4-((pyridin-4-yl)methyl)quinolin-1-amine: Similar structure with a quinoline core instead of isoquinoline.
Uniqueness
N-(4-tert-butylphenyl)-4-((pyridin-4-yl)methyl)isoquinolin-1-amine is unique due to its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C25H25N3 |
|---|---|
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
N-(4-tert-butylphenyl)-4-(pyridin-4-ylmethyl)isoquinolin-1-amine |
InChI |
InChI=1S/C25H25N3/c1-25(2,3)20-8-10-21(11-9-20)28-24-23-7-5-4-6-22(23)19(17-27-24)16-18-12-14-26-15-13-18/h4-15,17H,16H2,1-3H3,(H,27,28) |
Clave InChI |
XJGOPYWCSIEHLX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)NC2=NC=C(C3=CC=CC=C32)CC4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















